molecular formula C19H16N2OS B5557303 5,6-Dimethyl-3-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidin-4-one

5,6-Dimethyl-3-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5557303
M. Wt: 320.4 g/mol
InChI Key: YJKASWCTNCBLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-3-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thieno and pyrimidine rings in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno and pyrimidine precursors under controlled conditions. For instance, the reaction may involve the use of 2,3-dimethylthiophene and a suitable pyrimidine derivative, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the production of the compound in sufficient quantities for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5,6-Dimethyl-3-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-3-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidin-4-one is unique due to the presence of both thieno and pyrimidine rings, which confer distinct chemical properties and potential biological activities. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

5,6-dimethyl-3-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-12-13(2)23-18-17(12)19(22)21(11-20-18)10-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKASWCTNCBLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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